Alloxydim sodium

描述

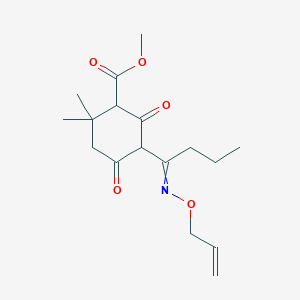

The exact mass of the compound Methyl 5-[1-[(allyloxy)imino]butyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, sodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

55635-13-7 |

|---|---|

分子式 |

C17H24NNaO5 |

分子量 |

345.4 g/mol |

IUPAC 名称 |

sodium methyl 2,2-dimethyl-4,6-dioxo-5-(N-prop-2-enoxy-C-propylcarbonimidoyl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C17H24NO5.Na/c1-6-8-11(18-23-9-7-2)13-12(19)10-17(3,4)14(15(13)20)16(21)22-5;/h7,14H,2,6,8-10H2,1,3-5H3;/q-1;+1 |

InChI 键 |

DVQHRBFGRZHMSR-UHFFFAOYSA-N |

手性 SMILES |

CCC/C(=N/OCC=C)/[C-]1C(=O)CC(C(C1=O)C(=O)OC)(C)C.[Na+] |

规范 SMILES |

CCCC(=NOCC=C)[C-]1C(=O)CC(C(C1=O)C(=O)OC)(C)C.[Na+] |

Pictograms |

Irritant |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Alloxydim Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Alloxydim sodium, a post-emergence herbicide. The document outlines the core chemical reactions, key intermediates, and general experimental protocols involved in its production. This compound belongs to the cyclohexanedione oxime class of herbicides, which act by inhibiting acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.

Overview of the Synthesis Pathway

The synthesis of this compound is a multi-step process that can be conceptually divided into four primary stages:

-

Formation of the Cyclohexanedione Ring: The synthesis begins with the creation of the core 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate ring structure through a Michael addition followed by a Dieckmann cyclization.

-

C-Acylation: The cyclohexanedione intermediate is then acylated to introduce the butyryl side chain.

-

Oxime Ether Formation: The subsequent reaction with O-allylhydroxylamine forms the characteristic oxime ether of the Alloxydim molecule.

-

Salt Formation: Finally, the acidic Alloxydim is converted to its more water-soluble sodium salt.

The overall synthetic route is depicted below.

Key Intermediates and Synthesis Steps

The synthesis of Alloxydim may be produced via a multi-step reaction starting from mesityl oxide, dimethyl malonate, butyryl chloride, and an amine derivative[1]. The typical manufacturing route involves the condensation of cyclohexenone intermediates with oxime derivatives, followed by conversion to the sodium salt to enhance solubility[1].

Intermediate I: Methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate

The initial step involves the reaction of mesityl oxide with dimethyl malonate in the presence of a base, such as sodium methoxide (B1231860). This reaction proceeds via a Michael addition, followed by an intramolecular Dieckmann cyclization to form the six-membered ring.

-

Reactants: Mesityl oxide, Dimethyl malonate

-

Reagent: Sodium methoxide (or other strong base)

-

Product: Methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate

Intermediate II: Acylated Cyclohexanedione

The second stage is the C-acylation of the cyclohexanedione ring at the C-3 position. This is typically achieved by reacting Intermediate I with butyryl chloride in the presence of a Lewis acid catalyst or via formation of an enolate.

-

Reactant: Methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate (Intermediate I)

-

Reagent: Butyryl chloride

-

Product: The acylated dione, which exists in equilibrium with its enol tautomer.

Alloxydim (Acid Form)

The final key transformation is the formation of the oxime ether. This is a condensation reaction between the acylated intermediate (Intermediate II) and O-allylhydroxylamine. The reaction typically requires mildly acidic or neutral conditions to proceed efficiently. The O-allylhydroxylamine itself can be synthesized from allyl bromide and a protected hydroxylamine (B1172632) derivative, followed by hydrolysis[2].

-

Reactant: Acylated Cyclohexanedione (Intermediate II)

-

Reagent: O-Allylhydroxylamine (or O-Allylhydroxylamine hydrochloride)[2][3]

-

Product: Alloxydim (Methyl 3-[1-(allyloxyimino)butyl]-4-hydroxy-6,6-dimethyl-2-oxocyclohex-3-enecarboxylate)

This compound (Final Product)

The final step is a simple acid-base neutralization. The enolic proton of Alloxydim is acidic and reacts with a sodium base, such as sodium hydroxide (B78521) or sodium methoxide, to form the sodium salt. This increases the compound's water solubility, which is advantageous for formulation as a herbicide[1].

-

Reactant: Alloxydim

-

Reagent: Sodium hydroxide (or other sodium base)

-

Product: this compound

Experimental Protocols (General Methodologies)

While specific industrial synthesis protocols are proprietary, the following sections describe general laboratory procedures for each key transformation based on established organic chemistry principles and analogous reactions.

Synthesis of Intermediate I

The synthesis of the dimedone core structure is a well-established reaction.

Protocol:

-

A solution of sodium methoxide is prepared in an anhydrous alcohol solvent (e.g., methanol).

-

Dimethyl malonate is added to the basic solution to form the corresponding enolate.

-

Mesityl oxide is added dropwise to the solution. The reaction is often exothermic and may require cooling to maintain control.

-

After the initial Michael addition, the reaction mixture is heated to reflux to drive the intramolecular Dieckmann cyclization.

-

Upon completion, the reaction is cooled and then quenched by pouring it into an acidic aqueous solution (e.g., dilute HCl).

-

The precipitated solid product, Intermediate I, is collected by filtration, washed, and can be purified by recrystallization.

Synthesis of Intermediate II (Acylation)

The C-acylation of 1,3-dicarbonyl compounds can be performed under various conditions. A common method involves the use of an acyl chloride.

Protocol:

-

Intermediate I is dissolved in a suitable aprotic solvent.

-

A base (e.g., pyridine (B92270) or triethylamine) is added to act as an acid scavenger.

-

Butyryl chloride is added dropwise to the solution, typically at a reduced temperature to control the reaction rate.

-

The reaction is stirred until completion (monitored by techniques like TLC or HPLC).

-

The reaction mixture is worked up, typically by washing with water and dilute acid to remove the base and unreacted reagents.

-

The organic solvent is removed under reduced pressure to yield the crude Intermediate II, which can be used directly or purified further.

Synthesis of Alloxydim

The condensation to form the oxime ether is the penultimate step.

Protocol:

-

Intermediate II is dissolved in a suitable solvent, such as ethanol (B145695) or methanol.

-

O-Allylhydroxylamine hydrochloride is added to the solution, along with a base (e.g., sodium acetate (B1210297) or sodium carbonate) to neutralize the hydrochloride and free the amine[4].

-

The mixture is stirred, sometimes with gentle heating, for several hours until the condensation is complete.

-

The solvent is removed, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts.

-

The organic layer is dried and concentrated to yield crude Alloxydim. Purification can be achieved via column chromatography if necessary.

Synthesis of this compound

This is a straightforward neutralization reaction.

Protocol:

-

Alloxydim is dissolved in a suitable solvent, such as methanol or ethanol.

-

A stoichiometric amount of a sodium base solution (e.g., sodium hydroxide in water or sodium methoxide in methanol) is added dropwise with stirring.

-

The formation of the salt is typically immediate.

-

The solvent is removed under reduced pressure to yield this compound as a solid.

Quantitative Data

Quantitative data for industrial synthesis is not publicly available. However, based on analogous, well-documented laboratory syntheses of related compounds, the following table provides estimated yields for each step. Actual yields will vary based on reaction scale, purity of reagents, and optimization of conditions.

| Step | Reaction | Estimated Yield (%) |

| 1 | Ring Formation (Michael/Dieckmann) | 65 - 85 |

| 2 | C-Acylation | 70 - 90 |

| 3 | Oxime Ether Formation | 50 - 70 |

| 4 | Salt Formation | > 95 |

| Overall | Total Estimated Yield | 20 - 50 |

Note: The overall yield is a product of the yields of the individual steps and reflects the cumulative loss of material throughout the multi-step process.

Conclusion

The synthesis of this compound is a robust process founded on fundamental reactions in organic chemistry. It involves the sequential construction of a functionalized cyclohexanedione ring, followed by side-chain installation, oxime ether formation, and conversion to the final sodium salt. While the overall pathway is well-understood, optimization of each step regarding solvent choice, temperature, and catalysts is critical for achieving high yields and purity in an industrial setting. This guide provides a foundational understanding of the synthesis for professionals in the field of agrochemical research and development.

References

Alloxydim Sodium's Mechanism of Action on Acetyl-CoA Carboxylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Acetyl-CoA Carboxylase (ACCase)

Acetyl-CoA Carboxylase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed step in the biosynthesis of fatty acids. In plants, fatty acid synthesis is crucial for the formation of cell membranes, storage lipids, and signaling molecules.

Plant ACCases exist in two main forms: a homodimeric, multi-domain form found in the plastids of grasses (Poaceae), and a heterodimeric, multi-subunit form present in the plastids of most other plants and a homodimeric form in the cytoplasm of all plant cells. The plastidic homodimeric ACCase in grasses is the primary target of Alloxydim sodium and other cyclohexanedione ("DIM") herbicides.[1]

The ACCase-catalyzed reaction occurs in two half-reactions:

-

Biotin (B1667282) Carboxylase (BC) domain: Carboxylation of the biotin prosthetic group. ATP + HCO₃⁻ + Biotin-Enzyme → Carboxybiotin-Enzyme + ADP + Pi

-

Carboxyltransferase (CT) domain: Transfer of the carboxyl group from carboxybiotin to acetyl-CoA. Carboxybiotin-Enzyme + Acetyl-CoA → Malonyl-CoA + Biotin-Enzyme

Mechanism of Inhibition by this compound

This compound acts as a potent and selective inhibitor of the plastidic ACCase in susceptible grass species.[2] The inhibitory action specifically targets the carboxyltransferase (CT) domain of the enzyme.

Binding to the Carboxyltransferase (CT) Domain

This compound, along with other cyclohexanedione and aryloxyphenoxypropionate ("FOP") herbicides, binds to a specific site on the CT domain. This binding is reversible and non-competitive with respect to the substrates ATP, bicarbonate, and acetyl-CoA. The binding site is located at the dimer interface of the CT domain. The interaction of the herbicide with the enzyme prevents the transfer of the carboxyl group from the biotin cofactor to acetyl-CoA, thereby halting the production of malonyl-CoA and subsequent fatty acid synthesis.[1] This disruption of lipid biosynthesis leads to a loss of cell membrane integrity, cessation of growth, and ultimately, cell death in the meristematic tissues of susceptible plants.

The following diagram illustrates the overall mechanism of ACCase and the inhibitory action of this compound.

Molecular Basis of Selectivity and Resistance

The selectivity of this compound for grasses over broadleaf plants is attributed to structural differences in their respective plastidic ACCase enzymes. The homodimeric ACCase of grasses possesses a binding site for cyclohexanediones, whereas the heterodimeric form in most other plants is insensitive.

Resistance to this compound and other ACCase inhibitors in grass weeds can arise from mutations in the ACCase gene. These mutations typically result in single amino acid substitutions within the herbicide-binding pocket of the CT domain, which reduces the binding affinity of the herbicide and renders the enzyme less sensitive to inhibition.

Quantitative Data on ACCase Inhibition

While a comprehensive search of the available literature did not yield specific IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound's effect on ACCase, data for other cyclohexanedione herbicides provide valuable context for its potency. The table below summarizes representative data for other "DIM" herbicides.

| Herbicide | Plant Species | IC50 (µM) | Ki (µM) | Reference |

| Sethoxydim | Zea mays | 2.9 | 1.9-13.3 | [3] |

| Cycloxydim | Avena sativa | ~1.0-5.0 | N/A | [4] |

| Tepraloxydim | Poa annua | ~3.0 | N/A | [4] |

| Tepraloxydim | Setaria faberi | ~0.7 | N/A | [4] |

Note: IC50 and Ki values are dependent on the specific experimental conditions, including substrate concentrations and enzyme source.

Experimental Protocols

The inhibition of ACCase by this compound can be quantified using several established in vitro assays. The following are detailed protocols for two common methods.

Radioisotope-Based ACCase Inhibition Assay

This method measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into the acid-stable product, malonyl-CoA.

Materials:

-

Enzyme Extraction Buffer: 100 mM Tricine-HCl (pH 8.3), 0.5 M glycerol, 50 mM KCl, 1 mM EDTA, 10 mM DTT.

-

Assay Buffer: 100 mM Tricine-HCl (pH 8.3), 0.5 M glycerol, 50 mM KCl, 1 mM DTT, 2.5 mM MgCl₂, 2.5 mM ATP, 0.5 mM Acetyl-CoA.

-

This compound Stock Solution: Dissolved in DMSO or another suitable solvent.

-

Radiolabel: NaH¹⁴CO₃.

-

Stop Solution: 6 M HCl.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh, young leaf tissue of a susceptible grass species in ice-cold extraction buffer.

-

Filter the homogenate through cheesecloth and centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.

-

The supernatant contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Inhibition Assay:

-

Prepare reaction mixtures containing assay buffer, varying concentrations of this compound (or solvent control), and NaH¹⁴CO₃.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate the reactions at a controlled temperature (e.g., 32°C) for 10-20 minutes.

-

-

Termination and Measurement:

-

Stop the reaction by adding the stop solution (6 M HCl).

-

Dry the samples to remove unreacted H¹⁴CO₃⁻.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of ACCase activity (nmol of H¹⁴CO₃⁻ incorporated per minute per mg of protein).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

The following diagram outlines the workflow for the radioisotope-based assay.

Malachite Green Colorimetric Assay

This assay measures the production of ADP, which is stoichiometrically equivalent to the amount of malonyl-CoA synthesized. The ADP is then quantified in a coupled enzyme reaction that results in the oxidation of NADH, which can be measured spectrophotometrically. Alternatively, the release of inorganic phosphate (B84403) (Pi) can be measured using a malachite green-based reagent.

Materials:

-

Enzyme Extraction Buffer: As described in the radioisotope assay.

-

Assay Buffer: 0.1 M Tricine-HCl (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA, 120 mM NaHCO₃, and 25 mM ATP.

-

This compound Stock Solution: Dissolved in DMSO or another suitable solvent.

-

Substrate: Acetyl-CoA.

-

Malachite Green Reagent Kit: For phosphate detection.

-

Microplate reader.

Procedure:

-

Enzyme Extraction:

-

Follow the same procedure as described for the radioisotope-based assay.

-

-

Inhibition Assay:

-

Perform the assay in a 96-well plate format.

-

To each well, add the enzyme extract, assay buffer, and varying concentrations of this compound.

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate at room temperature for 30-60 minutes.

-

-

Colorimetric Detection:

-

Stop the reaction and detect the released inorganic phosphate by adding the malachite green reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Conclusion

This compound is an effective graminicide that functions through the specific inhibition of the carboxyltransferase domain of plastidic Acetyl-CoA Carboxylase in susceptible grass species. This targeted action disrupts fatty acid biosynthesis, leading to phytotoxicity. The molecular basis for its selectivity and the mechanisms of resistance are well-understood at the enzymatic and genetic levels. While specific kinetic parameters for this compound are not widely reported, the established protocols for ACCase inhibition assays provide a robust framework for its further characterization and for the development of novel ACCase inhibitors. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, serving as a valuable resource for researchers in weed science and herbicide development.

References

Alloxydim sodium chemical structure and properties

An In-depth Technical Guide to Alloxydim Sodium

Issued for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a post-emergence herbicide. It covers its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies.

Chemical Identification and Structure

This compound is the sodium salt of Alloxydim.[1] It belongs to the cyclohexanedione oxime group of herbicides.[2] Developed by Nippon Soda in 1976, it is a selective, systemic herbicide used to control grass weeds in various broad-leaved crops.[3][4] The compound is absorbed primarily through the leaves and acts on the active meristematic tissues of grasses.[4]

-

IUPAC Name: sodium (4RS)-2-[(E)-1-(allyloxyimino)butyl]-4-(methoxycarbonyl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate[2]

-

CAS Registry Number: 55635-13-7[2]

-

Alternative CAS RN: 66003-55-2[2]

-

Molecular Formula: C₁₇H₂₄NNaO₅[2]

-

Synonyms: NP-48, Kusagard, Fervin, Clout, Tritex[2]

Below is a diagram representing the chemical structure of this compound, highlighting its key functional groups.

Physicochemical Properties

This compound is a colorless, crystalline solid that is hygroscopic and highly soluble in water.[3][5] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 345.37 g/mol | [6] |

| Physical State | Colorless crystals | [5] |

| Melting Point | 188 - 193 °C | [6] |

| Water Solubility | 2,000,000 mg/L (at 20°C, pH 7) | [5] |

| Flash Point | >100 °C | [6] |

| LogP (Octanol-Water Partition Coefficient) | 2.945 | [2] |

| Storage Conditions | 0-6°C, Hygroscopic, under inert atmosphere | [6][7] |

Mechanism of Action

This compound is classified as a Group 1 (WSSA) or Group A (HRAC) herbicide.[3] Its herbicidal activity stems from the inhibition of the enzyme Acetyl-CoA carboxylase (ACCase).[2][3] ACCase is a critical enzyme that catalyzes the first committed step in the biosynthesis of fatty acids: the conversion of acetyl-CoA to malonyl-CoA.[8]

By inhibiting ACCase, this compound disrupts the production of fatty acids, which are essential components for building cell membranes and for lipid formation.[2] This disruption ultimately halts plant growth and leads to the death of susceptible grass species.

References

- 1. [PDF] Synthesis of 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione | Semantic Scholar [semanticscholar.org]

- 2. This compound [sitem.herts.ac.uk]

- 3. Alloxydim - Wikipedia [en.wikipedia.org]

- 4. Analytical Method for the Total Content of Alloxydim-Sodium Herbicide and Its Degradation Products in Ground Water by Gas Chromatography Mass Spectrometry [jstage.jst.go.jp]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 6. Fatty acid metabolism - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. What are ACC1 inhibitors and how do they work? [synapse.patsnap.com]

Unraveling the Photochemical Fate of Alloxydim Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloxydim sodium, a post-emergence herbicide from the cyclohexanedione oxime family, is utilized for the control of grassy weeds in various broadleaf crops. Its environmental fate, particularly its susceptibility to photochemical degradation, is a critical aspect of its overall toxicological and ecological profile. Understanding the pathways through which this compound breaks down under the influence of light is paramount for predicting its persistence, identifying potentially harmful degradation products, and ensuring environmental safety. This technical guide provides an in-depth overview of the photochemical degradation pathways of this compound, detailing the experimental methodologies used for its study and presenting key quantitative data.

Core Photodegradation Pathways

The photochemical degradation of this compound is a relatively rapid process, primarily dictated by the composition of the environmental matrix and the nature of the light source.[1] Studies conducted in various media, including aqueous solutions, soil surfaces, and leaf cuticle surrogates, have consistently identified two major photodegradation products.[1][2][3][4][5] The degradation follows pseudo-first-order kinetics.[6]

The primary degradation pathways involve:

-

Isomerization: The C=N bond of the oxime moiety undergoes isomerization, leading to the formation of the Alloxydim Z-isomer.[2][3][4][5]

-

Reduction of the Oxime Group: The major degradation pathway involves the reduction of the oxime moiety, resulting in the formation of a more stable imine derivative.[1][3][7] This imine compound exists as a mixture of two tautomers, each exhibiting keto-enol tautomerism.[1]

The following diagram illustrates the primary photochemical degradation pathways of this compound.

Quantitative Degradation Data

The rate of this compound's photodegradation is significantly influenced by the environmental medium. The following tables summarize the available quantitative data on its degradation kinetics.

Table 1: Photodegradation Half-lives of Alloxydim in Various Media

| Medium | Half-life (t½) | Irradiation Source | Reference |

| Carnauba Wax Film | 51 minutes | Simulated Sunlight | [6] |

| Sandy Loam Soil | 9.7 hours | Simulated Sunlight | [6] |

| Methanol | 21.94 ± 0.51 minutes | Not Specified | [8] |

| n-Hexane | 7.5 ± 0.75 minutes | Not Specified | [8] |

| Aqueous Solution (general) | Rapid Degradation | Simulated & Natural Sunlight | [1][6] |

Table 2: Kinetic Evolution of Alloxydim and its Photoproducts on Carnauba Wax Film

| Irradiation Time (hours) | Alloxydim Remaining (%) | Z-isomer Formed (%) | Imine Derivative Formed (%) | Reference |

| 0 | 100 | 0 | 0 | [6] |

| 1 | ~40 | ~10 | ~50 | [6] |

| 2 | ~15 | ~8 | ~75 | [6] |

| 4 | <5 | <5 | ~90 | [6] |

| 7 | ~0 | ~0 | >95 | [6] |

Note: The percentages are estimated from the graphical data presented in the cited reference.

Table 3: Kinetic Evolution of Alloxydim and its Photoproducts on Sandy Loam Soil

| Irradiation Time (hours) | Alloxydim Remaining (%) | Z-isomer Formed (%) | Imine Derivative Formed (%) | Reference |

| 0 | 100 | 0 | 0 | [6] |

| 2 | ~80 | ~5 | ~15 | [6] |

| 4 | ~65 | ~8 | ~27 | [6] |

| 7 | ~60 | ~10 | ~30 | [6] |

Note: The percentages are estimated from the graphical data presented in the cited reference.

Detailed Experimental Protocols

The study of this compound's photochemical degradation involves a combination of controlled irradiation experiments and sophisticated analytical techniques to identify and quantify the parent compound and its degradation products.

Photodegradation Experiment

This protocol is a representative workflow for studying the photodegradation of this compound on a solid surface, based on methodologies described in the literature.[6]

-

Materials: this compound standard, carnauba wax, sandy loam soil, organic solvent (e.g., acetone), simulated solar irradiation source (e.g., Suntest reactor).

-

Procedure:

-

Matrix Preparation: A thin film of carnauba wax is prepared on a suitable support (e.g., glass plate). For soil experiments, a thin layer of sandy loam soil is used.

-

Application: A solution of this compound in an organic solvent is applied to the surface of the prepared matrix.

-

Solvent Evaporation: The solvent is allowed to evaporate completely in the dark, leaving a thin film of the herbicide on the surface.

-

Irradiation: The samples are exposed to simulated solar radiation in a controlled environment, such as a Suntest reactor.

-

Sampling: Samples are collected at various time intervals to monitor the degradation process.

-

Extraction: The analytes (this compound and its degradation products) are extracted from the matrix using a suitable organic solvent.

-

Analysis: The extracts are analyzed by HPLC-MS to identify and quantify the compounds.

-

Analytical Methodology: HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary analytical technique for the separation, identification, and quantification of this compound and its photoproducts.[2][3][6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Assessing the Effects of Alloxydim Phototransformation Products by QSAR Models and a Phytotoxicity Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessing the Effects of Alloxydim Phototransformation Products by QSAR Models and a Phytotoxicity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Alloxydim Sodium: A Technical Guide to Its Degradation Products in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation of the herbicide alloxydim (B13751712) sodium in terrestrial and aquatic environments. It details the primary degradation products, the experimental protocols for their identification and quantification, and the environmental fate of this compound. All quantitative data are summarized for comparative analysis, and degradation pathways are visualized to facilitate understanding.

Introduction

Alloxydim sodium is a selective post-emergence herbicide used to control grass weeds in various broadleaf crops. Understanding its environmental fate, particularly the formation and behavior of its degradation products, is crucial for assessing its ecological impact and ensuring environmental safety. This guide synthesizes current scientific knowledge on the degradation of this compound in soil and water, focusing on the chemical identity of its metabolites and the methodologies used for their analysis.

Degradation in Soil

The degradation of this compound in soil is a complex process influenced by both biotic and abiotic factors, primarily microbial activity and photolysis on the soil surface.

Major Degradation Pathways and Products

In soil, this compound undergoes degradation through several pathways, leading to a variety of products.

-

Microbial Degradation: Under dark conditions, microbial action is the principal driver of degradation. Studies have identified several key metabolites:

-

Deallyloxylated compound (I)

-

Two isomers of oxo-tetrahydrobenzoxazoles (II and III)

-

Deallyloxyaminated compound (VI)

-

Demethoxycarbonylated compound (VII)

-

Ring-opened dicarboxylic acid (XX)[1]

-

-

Photodegradation: When exposed to sunlight on the soil surface, this compound undergoes photolysis. The primary photoproducts identified are:

The degradation of alloxydim on soil surfaces follows pseudo-first-order kinetics.[2]

Quantitative Data on Degradation in Soil

The persistence of this compound in soil is relatively low. The following table summarizes key quantitative data regarding its degradation.

| Parameter | Value | Conditions | Reference |

| Half-life (t½) | ~5 days | Oiso soil, 25°C, dark | [1] |

| Half-life (t½) | ~2 days | Outdoor winter conditions | [1] |

| Half-life (t½) | 9.7 hours | Sandy loam soil surface, irradiated | [2] |

| CO₂ Evolution | 20% of applied radioactivity | 28 days after treatment | [1] |

| Bound Residues | Maximum at ~2 months | Gradually decreased thereafter | [1] |

Degradation Pathway in Soil

The following diagram illustrates the microbial degradation pathway of this compound in soil.

Caption: Microbial degradation pathway of this compound in soil.

Degradation in Water

In aquatic environments, the degradation of this compound is primarily driven by photolysis and reactions with disinfectants like chlorine.

Major Degradation Pathways and Products

-

Photodegradation: In the presence of sunlight, this compound in water degrades to form two main products:

-

Chlorination: During water treatment processes, this compound reacts rapidly with chlorine. This leads to the formation of a primary chlorinated by-product .[5][6][7]

Quantitative Data on Degradation in Water

The degradation of this compound in water is generally rapid, especially under sunlight or in the presence of chlorine.

| Parameter | Value | Conditions | Reference |

| Half-life (t½) | < 30 seconds | In the presence of excess chlorine | [5][6] |

| Half-life (t½) | 21.94 ± 0.51 min | In methanol (B129727) (simulating plant cuticles) | [1] |

| Half-life (t½) | 7.5 ± 0.75 min | In n-hexane (simulating plant cuticles) | [1] |

Degradation Pathways in Water

The following diagrams illustrate the photodegradation and chlorination pathways of this compound in water.

Caption: Photodegradation pathway of this compound in water.

Caption: Chlorination pathway of this compound in water.

Experimental Protocols

The identification and quantification of this compound and its degradation products rely on advanced analytical techniques. Below are summaries of typical experimental protocols.

Analysis of Degradation Products in Soil

Sample Preparation (Photodegradation on Soil Surface):

-

A known concentration of this compound is applied to a thin layer of sandy loam soil.

-

The soil samples are irradiated using a solar simulator.

-

At various time intervals, the herbicide and its products are extracted from the soil using an appropriate solvent (e.g., acetonitrile).

-

The soil extracts are centrifuged for 5 minutes.

-

The supernatant is filtered through a 0.45-µm PVDF filter prior to analysis.[3]

Chromatographic Analysis (HPLC-DAD-MS):

-

Analytical Column: Waters Atlantis® T3 3-μm column (4.6 mm × 150 mm) with an ODS precolumn.[3]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) (B).[3]

-

The gradient program: 50% B for 1.2 min, 50–60% B for 0.8 min, 60–70% B for 1.0 min, and held at 70% for 9 min.[3]

-

-

Flow Rate: 1 mL min⁻¹.[3]

-

Injection Volume: 20 μL.[3]

-

Detection: Diode Array Detector (DAD) followed by a Mass Spectrometer (MS) for identification and quantification.

Analysis of Degradation Products in Water

Sample Preparation (Chlorination By-product):

-

A solution of alloxydim is treated with a sodium hypochlorite (B82951) solution.

-

The reaction is allowed to proceed for a specific duration (e.g., 10 minutes) and then quenched with a reducing agent (e.g., sodium thiosulfate).[8]

-

The major chlorinated by-product is isolated and concentrated using Solid-Phase Extraction (SPE).[4]

-

An ISOLUTE ENV+ cartridge packed with a hyper cross-linked, styrene-divinylbenzene copolymer can be used.[8]

-

-

The cartridge is washed with HPLC-grade water, and the analyte is eluted with a suitable organic solvent.

Analytical Identification:

-

LC-ESI-QTOF: Liquid chromatography coupled to a quadrupole time-of-flight mass spectrometer with electrospray ionization is used for the identification of transformation products.[1]

-

NMR: For structural elucidation of isolated major by-products, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[4][5]

Experimental Workflow

The following diagram outlines a general workflow for the study of this compound degradation.

Caption: General experimental workflow for degradation studies.

Conclusion

The degradation of this compound in soil and water is a multifaceted process that results in the formation of various transformation products. In soil, both microbial degradation and photolysis play significant roles, leading to a range of metabolites. In water, photodegradation and chlorination are the key degradation routes. The primary degradation products, such as the imine derivative and chlorinated by-products, may have different toxicological and environmental profiles than the parent compound. Therefore, a thorough understanding of these degradation pathways and the analytical methods to monitor them is essential for a comprehensive environmental risk assessment of this compound.

References

- 1. digital.csic.es [digital.csic.es]

- 2. Assessing the Effects of Alloxydim Phototransformation Products by QSAR Models and a Phytotoxicity Study | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. dl.ndl.go.jp [dl.ndl.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Assessing the Effects of Alloxydim Phototransformation Products by QSAR Models and a Phytotoxicity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. DOT Language | Graphviz [graphviz.org]

Environmental Fate and Mobility of Alloxydim Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and mobility of Alloxydim (B13751712) sodium. Alloxydim sodium is a post-emergence herbicide used to control grass weeds in various broad-leaved crops.[1] Understanding its behavior in the environment is crucial for assessing its potential ecological impact. This document synthesizes available data on its physicochemical properties, degradation pathways—including hydrolysis, photolysis, and biodegradation—and its mobility in soil and aquatic systems.

Physicochemical Properties

The environmental transport and partitioning of a chemical are largely governed by its physicochemical properties. While comprehensive experimental data for this compound is limited in publicly available literature, the following table summarizes the available information for Alloxydim and its sodium salt.

| Property | Value | Source |

| Chemical Name | Sodium (4RS)-2-[(E)-1-(allyloxyimino)butyl]-4-(methoxycarbonyl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate | [2] |

| CAS Number | 55635-13-7 | [3] |

| Molecular Formula | C₁₇H₂₄NNaO₅ | [3] |

| Molecular Weight | 345.41 g/mol | [3] |

| Appearance | Colorless crystals | [4] |

| Water Solubility | 2,000,000 mg/L (20°C) | [4] |

| Vapor Pressure (Alloxydim) | 0.133 mPa (20°C) | [5] |

| Octanol-Water Partition Coefficient (LogP) (Alloxydim) | 2.94540 (Calculated) | |

| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | Data not available | |

| GUS Leaching Potential Index | 2.67 (Transition state) | [4] |

Environmental Degradation Pathways

This compound is subject to degradation in the environment through several processes, with photolysis and biodegradation being the most significant.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often pH-dependent.

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by light. It is a major degradation pathway for this compound in both aquatic and terrestrial environments.

In Water: Photodegradation of Alloxydim in aqueous media is rapid.[9] Half-lives can range from minutes to hours depending on the water composition and the intensity of the light source.[10] For instance, one study reported half-lives ranging from 4.63 to 165.78 minutes under direct photolysis and 1.14 to 104.81 minutes under indirect photolysis.[10] The primary transformation process involves the cleavage of the O-N bond of the oxime moiety.[10]

On Soil and Plant Surfaces: On soil and plant surfaces, photolysis is also a significant dissipation route. The rate of photodegradation on these surfaces is generally slower than in water, which may be due to the chemical's adsorption to soil minerals or partitioning into the plant cuticle wax layer.[9] One study reported a photolysis half-life of 9.7 hours on a sandy loam soil surface.

The main photoproducts identified from the photolysis of Alloxydim are its Z-isomer and an imine derivative, which exists as a mixture of two tautomers.

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms. In soil, this is a key process for the dissipation of this compound.

Aerobic Soil Metabolism: Under aerobic conditions, this compound is readily degraded by soil microorganisms. The reported half-life in soil is approximately 10 days.[2]

The following diagram illustrates the primary degradation pathways of Alloxydim.

Mobility in Soil

The mobility of a pesticide in soil determines its potential to leach into groundwater or move into surface water via runoff. This is influenced by its adsorption-desorption characteristics, which are often quantified by the soil organic carbon-water partitioning coefficient (Koc).

Specific experimental Koc values for this compound are not available in the reviewed literature. However, its high water solubility suggests a potential for mobility in soil.[4] The calculated Groundwater Ubiquity Score (GUS) of 2.67 places it in a "transition state" for leaching potential, indicating a moderate likelihood of movement through the soil profile.[4] The relatively short soil half-life of around 10 days would, however, limit the extent of leaching.[2]

Aquatic Fate

The fate of this compound in aquatic environments is primarily driven by photolysis. Its high water solubility ensures that it will be present in the water column upon entering an aquatic system.[4]

Once in the water, it is expected to undergo rapid photodegradation, with half-lives on the order of minutes to hours.[10] While specific studies on its partitioning to sediment were not found, its chemical properties do not suggest strong adsorption to sediments. The primary concern in aquatic systems would be the parent compound and its initial degradation products in the water column shortly after introduction, before significant degradation has occurred.

Experimental Protocols

This section provides an overview of the methodologies used to assess the environmental fate of herbicides like this compound.

Hydrolysis (Based on OECD Guideline 111)

This test determines the rate of abiotic hydrolysis as a function of pH.

-

Preparation: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Application: The test substance is added to the buffer solutions at a concentration not exceeding 0.01 M or half its water solubility.

-

Incubation: The solutions are incubated in the dark at a constant temperature. A preliminary test is often conducted at 50°C for 5 days.

-

Analysis: Samples are taken at various time intervals and analyzed for the concentration of the parent compound and any major degradation products, typically using High-Performance Liquid Chromatography (HPLC).

-

Calculation: The rate constant and half-life of hydrolysis are calculated for each pH.

Soil Photolysis

This type of study assesses the degradation of a substance on the soil surface due to sunlight.

-

Soil Preparation: A thin layer of sieved soil is placed in a suitable container (e.g., petri dish).

-

Application: The test substance is applied uniformly to the soil surface.

-

Irradiation: The samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) at a constant temperature. Dark controls are also prepared and kept under the same conditions but shielded from light.

-

Sampling: At various time points, soil samples are collected.

-

Extraction and Analysis: The parent compound and its photoproducts are extracted from the soil using an appropriate solvent and analyzed by methods such as HPLC-MS.

-

Calculation: The photodegradation half-life on soil is determined.

Aerobic Soil Metabolism (Based on OECD Guideline 307)

This study evaluates the rate and pathway of biodegradation in soil under aerobic conditions.

-

Soil Selection: Representative agricultural soils are chosen.

-

Application: The test substance, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples.

-

Incubation: The treated soil is incubated in the dark at a constant temperature and moisture content. Air is passed through the incubation system to maintain aerobic conditions, and volatile products like ¹⁴CO₂ are trapped.

-

Sampling and Extraction: At intervals, replicate soil samples are taken and extracted with solvents to separate the parent compound and metabolites.

-

Analysis: The extracts are analyzed by techniques like Liquid Scintillation Counting (LSC) and HPLC to quantify the parent compound and degradation products. Non-extractable residues are also quantified.

-

Calculation: The half-life for aerobic soil metabolism is calculated.

Soil Adsorption/Desorption (Based on OECD Guideline 106)

This study determines the extent to which a substance binds to soil particles.

-

Soil and Solution Preparation: Several soil types with varying organic carbon content and texture are used. A solution of the test substance in a calcium chloride solution is prepared.

-

Equilibration: A known mass of soil is mixed with a known volume of the test substance solution and shaken for a predetermined time to reach equilibrium.

-

Separation and Analysis: The soil suspension is centrifuged to separate the solid and liquid phases. The concentration of the test substance remaining in the aqueous phase is measured.

-

Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then determined.

-

Desorption (Optional): The supernatant is replaced with a fresh solution without the test substance, and the process is repeated to determine the extent of desorption.

Conclusion

This compound is characterized by its high water solubility and is primarily degraded in the environment through photolysis and biodegradation. Its persistence in soil is low, with a half-life of approximately 10 days. In aquatic systems, it is expected to degrade rapidly through photolysis. While its high water solubility suggests a potential for mobility, its rapid degradation likely mitigates extensive leaching into groundwater under most conditions. Key data gaps remain, particularly concerning experimentally determined soil sorption coefficients (Koc) and hydrolysis rates under typical environmental pH conditions. Further research in these areas would allow for a more precise and comprehensive risk assessment.

References

- 1. Alloxydim - Wikipedia [en.wikipedia.org]

- 2. Infocris Pesticide Database - alloxydim-sodium [nucleus.iaea.org]

- 3. accustandard.com [accustandard.com]

- 4. This compound [sitem.herts.ac.uk]

- 5. Alloxydim [sitem.herts.ac.uk]

- 6. Insights into the transformation of alloxydim during chlorination process; by-product identification, DFT calculations and ecotoxicological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Alloxydim Sodium: An In-Depth Technical Guide to its Toxicity Profile in Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ecotoxicological profile of Alloxydim (B13751712) sodium, a post-emergence herbicide. The document focuses on its effects on non-target organisms, presenting quantitative toxicity data, detailed experimental methodologies, and an examination of its environmental fate and the toxicological relevance of its degradation products.

Executive Summary

Alloxydim sodium, a cyclohexene (B86901) oxime herbicide, is utilized for the control of grasses and common weeds in various broad-leaved crops.[1] While effective in its agricultural application, a thorough understanding of its potential impact on non-target organisms is crucial for environmental risk assessment. This guide summarizes the available data on its toxicity to aquatic and terrestrial organisms, including fish, aquatic invertebrates, algae, birds, bees, and earthworms. A significant finding is that the degradation products of this compound, formed through processes such as photolysis, can exhibit toxicity that is sometimes greater than the parent compound.

Chemical and Physical Properties

This compound is the sodium salt of Alloxydim. It is highly soluble in water, a property that influences its mobility in the environment.[2][3] It functions as a systemic herbicide, primarily absorbed through the leaves, and inhibits acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid biosynthesis and lipid formation in susceptible plants.[2]

Ecotoxicity Profile

The following sections present the toxicity data for this compound across a range of non-target organisms. The data is presented in standardized units to allow for comparative analysis.

Aquatic Organisms

The potential for this compound to enter aquatic ecosystems necessitates a thorough evaluation of its toxicity to aquatic life.

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Carp (Cyprinus carpio) | LC50 | 2600 | 96 hours | [4] |

| Trout | LC50 | 2000 | 96 hours | [4] |

Data on the specific EC50 value for this compound on algae growth inhibition was not available in the reviewed literature.

Terrestrial Organisms

The impact of this compound on terrestrial non-target organisms is a key consideration due to its application in agricultural settings.

| Species | Endpoint | Value (mg/kg bw) | Reference |

| Japanese Quail (Coturnix japonica) | LD50 | 2970 | [4] |

Initial assessments suggested that this compound is "not toxic to bees".[4] However, other sources indicate a "moderate" alert for acute contact ecotoxicity to bees, suggesting a potential risk that warrants further investigation.[2] Specific quantitative LD50 values for oral and contact toxicity were not found in the reviewed literature.

Specific quantitative LC50 data for the toxicity of this compound to earthworms, such as Eisenia fetida, was not available in the reviewed literature.

Environmental Fate and Degradation

This compound is not typically persistent in soil or water systems, with a reported soil half-life of approximately 10 days.[4] However, it is susceptible to degradation through various processes, notably photolysis (degradation by sunlight).

Degradation Pathways

Photodegradation of Alloxydim can lead to the formation of several byproducts. The primary degradation products identified are the Z-isomer of Alloxydim and an imine derivative, which is formed through the reduction of the oxime group.[5] Chlorination, a process used in water treatment, can also rapidly degrade Alloxydim, producing chlorinated byproducts.[6]

Figure 1: Simplified degradation pathway of this compound.

Toxicity of Degradation Products

Several studies have indicated that the degradation products of Alloxydim can be more toxic than the parent compound. For example, irradiated solutions of Alloxydim have shown higher toxicity to the marine bacterium Vibrio fischeri.[5] Furthermore, the major chlorinated byproduct from water disinfection processes has demonstrated significantly higher toxicity than the parent compound towards bacteria and plants.[6] The imine byproduct has also been shown to have a high phytotoxicity to certain plant species like tomatoes.[5]

Experimental Protocols

The toxicity data presented in this guide are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and chemicals.

Aquatic Toxicity Testing

A generalized workflow for aquatic toxicity testing, based on OECD guidelines, is illustrated below.

Figure 2: Generalized workflow for an aquatic toxicity test.

-

Fish, Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC50) of a substance in fish. Typically, fish are exposed to various concentrations of the test substance in water for 96 hours. Observations of mortality and other effects are made at regular intervals.

-

Daphnia sp. Acute Immobilisation Test (OECD 202): This test evaluates the concentration of a substance that causes 50% of the Daphnia to become immobilized (EC50). Young daphnids are exposed to the test substance for 48 hours, with observations made at 24 and 48 hours.

-

Alga, Growth Inhibition Test (OECD 201): This test determines the effect of a substance on the growth of algae. Algal cultures are exposed to different concentrations of the substance for 72 hours, and the inhibition of growth is measured to calculate the EC50.

Avian Acute Oral Toxicity Test (OECD 223)

This guideline is used to determine the acute oral toxicity (LD50) of a substance to birds. The test substance is administered orally to the birds, typically in a single dose. The birds are then observed for a period, usually 14 days, for mortality and other signs of toxicity.

Honeybee, Acute Toxicity Tests (OECD 213 & 214)

-

Acute Oral Toxicity Test (OECD 213): Bees are fed a sucrose (B13894) solution containing the test substance at various concentrations. Mortality is recorded over a period of at least 48 hours to determine the oral LD50.

-

Acute Contact Toxicity Test (OECD 214): The test substance is applied directly to the thorax of the bees. Mortality is observed over at least 48 hours to determine the contact LD50.

Earthworm, Acute Toxicity Test (OECD 207)

This test determines the LC50 of a substance to earthworms in artificial soil. Adult earthworms are exposed to soil treated with different concentrations of the test substance for 14 days. Mortality is assessed at 7 and 14 days.

Conclusion

The available data indicates that this compound generally exhibits low to moderate acute toxicity to the non-target organisms for which data is available. However, a significant area of concern is the formation of degradation products that may have higher toxicity than the parent compound. This highlights the importance of considering the entire lifecycle and environmental fate of a pesticide in risk assessments. Further research is needed to fill the existing data gaps, particularly concerning the quantitative toxicity of this compound to aquatic invertebrates, algae, and earthworms, as well as to further characterize the ecotoxicological profile of its various degradation products. This will enable a more comprehensive and accurate assessment of the environmental risks associated with the use of this compound.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. This compound [sitem.herts.ac.uk]

- 3. Assessing the Effects of Alloxydim Phototransformation Products by QSAR Models and a Phytotoxicity Study [mdpi.com]

- 4. Infocris Pesticide Database - alloxydim-sodium [nucleus.iaea.org]

- 5. researchgate.net [researchgate.net]

- 6. Insights into the transformation of alloxydim during chlorination process; by-product identification, DFT calculations and ecotoxicological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

Alloxydim: An In-depth Technical Guide to its Isomerism and Herbicidal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloxydim (B13751712), a post-emergence herbicide, is a member of the cyclohexanedione oxime family of compounds. Its efficacy as a grass-specific herbicide is intrinsically linked to its molecular structure, particularly its isomeric forms. This technical guide provides a comprehensive overview of the geometric and tautomeric isomerism of alloxydim, presenting quantitative data on the differential herbicidal activity of its isomers. Detailed experimental protocols for the preparation of isomeric mixtures and the assessment of phytotoxicity are provided to facilitate further research. The guide also elucidates the mechanism of action of alloxydim and employs visualizations to clarify experimental workflows and logical relationships, offering a valuable resource for researchers in agrochemistry and drug development.

Introduction

Alloxydim is a selective systemic herbicide primarily absorbed through the leaves and, to a lesser extent, the roots of grass weeds.[1] Developed by Nippon Soda in 1976, it has been utilized for the control of gramineous weeds in various broadleaf crops.[2] The herbicidal activity of alloxydim stems from its ability to inhibit acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[1] This inhibition disrupts lipid formation, ultimately leading to the death of susceptible grass species. A key aspect of alloxydim's chemistry and biological activity is its existence in multiple isomeric forms, which exhibit distinct properties and herbicidal efficacy.

Isomerism of Alloxydim

Alloxydim's molecular structure allows for both geometric and tautomeric isomerism, which significantly influences its biological activity.

Geometric Isomerism (E/Z Isomerism)

The presence of a carbon-nitrogen double bond in the oxime moiety of alloxydim leads to the existence of two geometric isomers: the E (entgegen) and Z (zusammen) isomers. Commercially, alloxydim is marketed as the E-isomer.[3][4] However, exposure to environmental factors such as sunlight and temperature can induce isomerization, leading to the formation of a mixture of E and Z isomers.[3][5] This interconversion is a critical consideration in field applications, as the two isomers exhibit different herbicidal potencies.

Tautomeric Isomerism (Keto-Enol Tautomerism)

Like other cyclohexanedione herbicides, alloxydim can exist in different tautomeric forms due to the presence of two ketone groups. The primary tautomerism is of the keto-enol type. While multiple tautomeric forms are theoretically possible, studies on related cyclohexanediones suggest that the keto-enolic form is predominant and is crucial for their herbicidal activity.

Herbicidal Activity of Alloxydim Isomers

The spatial arrangement of substituents in alloxydim's isomers directly impacts their ability to bind to the target enzyme, ACCase, and thus their herbicidal effectiveness.

Quantitative Comparison of E and E/Z Isomers

Research has demonstrated that the E-isomer of alloxydim is the biologically active form. The Z-isomer, in contrast, shows little to no phytotoxic effect.[2] A study comparing the herbicidal activity of the pure E-isomer with an E/Z mixture on wheat (Triticum aestivum L. cv Castan) provides clear quantitative evidence of this difference.

| Isomer/Mixture | IC50 (mg L-1) for Root Length Inhibition |

| E-alloxydim | 0.37[2] |

| E/Z-alloxydim mixture (42/58 ratio) | 0.70[2] |

Table 1: Comparison of the 50% inhibitory concentration (IC50) of E-alloxydim and an E/Z-alloxydim mixture on the root length of wheat.

The higher IC50 value for the isomeric mixture indicates a lower herbicidal potency compared to the pure E-isomer. This is attributed to the presence of the inactive Z-isomer in the mixture.

Herbicidal Activity of Alloxydim Degradation Products

Under environmental conditions, alloxydim can degrade into various byproducts, some of which also exhibit phytotoxicity. For instance, the formation of an imine derivative has been observed. Interestingly, this imine byproduct has shown significant phytotoxic effects on tomato plants, with EC50 values for root length, shoot length, fresh biomass, and dry biomass being 0.23, 0.61, 0.62, and 0.63 mg L-1, respectively.[3] However, this imine derivative did not show significant phytotoxic effects on wheat or Bromus diandrus.[3]

Experimental Protocols

Synthesis of Alloxydim

A general synthesis route for alloxydim involves a multi-step reaction starting from mesityl oxide and dimethyl malonate, followed by reactions with butyryl chloride and ethoxyamine.[5] The final product is often converted to its sodium salt to improve solubility for formulation.[6]

Preparation of an E/Z Isomeric Mixture of Alloxydim

A mixture of E and Z isomers of alloxydim can be prepared through thermal isomerization of the E-isomer.[2]

Protocol:

-

Prepare a 20 mg L-1 solution of E-alloxydim in methanol (B129727).

-

Place the solution in a thermostatic bath at 80 °C for 40 minutes.

-

Remove the methanol using a vacuum centrifuge.

-

Dissolve the resulting residue in ultrapure water to the desired final concentration. This procedure yields an E/Z mixture with a ratio of approximately 42/58.[2]

Seed Germination Bioassay for Phytotoxicity Assessment

This bioassay is used to determine the IC50 values of herbicidal compounds by measuring their effect on seed germination and seedling growth.[2]

Protocol:

-

Prepare a series of dilutions of the test compounds (E-alloxydim and E/Z-alloxydim mixture) at various concentrations (e.g., 0.0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.6, 2.0, 4.0 mg L-1) in ultrapure water.

-

Place two layers of Whatman No. 1 filter paper in 13 cm diameter Petri dishes.

-

Distribute 25 seeds of the target species (e.g., Triticum aestivum L. cv Castan) evenly on the filter paper in each Petri dish.

-

Add 15 mL of the respective test solution or a control (ultrapure water) to each Petri dish.

-

Incubate the Petri dishes in a growth chamber with a controlled environment (e.g., 16 hours of light at 22 ± 1 °C and 8 hours of darkness at 16 ± 1 °C).

-

After a set period, measure the root and/or coleoptile length of the seedlings.

-

Calculate the percentage of inhibition for each concentration relative to the control and determine the IC50 value using appropriate statistical methods.

HPLC-DAD-MS Analysis of Alloxydim and its Isomers

High-Performance Liquid Chromatography coupled with a Diode-Array Detector and Mass Spectrometry is a powerful technique for the separation and identification of alloxydim and its isomers. The following is an example of a method used for the analysis of alloxydim and its photodegradation products, which can be adapted for isomer analysis.[3]

Instrumentation:

-

Column: Waters Atlantis® T3 3-μm column (4.6 mm × 150 mm) with an ODS precolumn.

-

Mobile Phase: A gradient of water acidified with 0.1% formic acid (A) and acetonitrile (B52724) (B).

-

Gradient Program:

-

50% B for 1.2 min

-

50–60% B for 0.8 min

-

60–70% B for 1.0 min

-

Hold at 70% for 9 min

-

-

Flow Rate: 1 mL min-1

-

Injection Volume: 20 μL

Visualizations

Signaling Pathway: Mechanism of Action of Alloxydim

Caption: Mechanism of action of Alloxydim via inhibition of ACCase.

Experimental Workflow: E/Z Isomer Mixture Preparation and Bioassay

Caption: Workflow for preparing an E/Z-alloxydim mixture and its phytotoxicity assessment.

Logical Relationship: Isomerism, Activity, and Environmental Factors

Caption: Relationship between alloxydim isomers, their activity, and environmental influences.

Conclusion

The herbicidal activity of alloxydim is fundamentally dependent on its stereochemistry. The E-isomer is the active form responsible for the inhibition of acetyl-CoA carboxylase, while the Z-isomer is largely inactive. The potential for isomerization under field conditions underscores the importance of understanding the chemical behavior of alloxydim for optimizing its application and efficacy. The provided experimental protocols offer a foundation for further research into the isomerism and biological activity of alloxydim and related cyclohexanedione herbicides. This technical guide serves as a comprehensive resource for scientists engaged in the study and development of herbicidal compounds.

References

- 1. Assessing the Effects of Alloxydim Phototransformation Products by QSAR Models and a Phytotoxicity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Alloxydim - Wikipedia [en.wikipedia.org]

- 6. Alloxydim sodium [sitem.herts.ac.uk]

The Hydrolysis of Alloxydim Sodium: A Technical Guide to its pH-Dependent Stability

For Researchers, Scientists, and Drug Development Professionals

pH-Dependent Stability of Cyclohexanedione Herbicides

The stability of alloxydim (B13751712) sodium is intrinsically linked to the pH of the aqueous environment. Generally, cyclohexanedione herbicides exhibit greater stability in neutral to alkaline conditions and are more susceptible to degradation in acidic environments. This is a critical consideration for formulation development, storage, and application to ensure optimal herbicidal activity.

Quantitative Hydrolysis Data for Clethodim (B606718)

To illustrate the typical pH-dependent hydrolysis profile of a cyclohexanedione herbicide, data for the structurally similar compound clethodim is presented below. These values demonstrate the significant impact of pH on the persistence of this class of compounds.

| pH | Temperature (°C) | Half-life (DT50) | Reference |

| 5 | 25 | 41 days | --INVALID-LINK-- |

| 7 | 25 | 398 days | --INVALID-LINK-- |

| 9 | 25 | 307 days | --INVALID-LINK-- |

| 7-9 | Not Specified | ~300 days | --INVALID-LINK-- |

Qualitative Stability Profile of Alloxydim

Based on the general characteristics of cyclohexanedione herbicides, the following qualitative stability profile for alloxydim sodium can be inferred.

| pH Range | Condition | Expected Stability | Rationale |

| < 5 | Acidic | Less Stable | Accelerated formation of imines from cyclohexanedione compounds is known to occur at acidic pH values. |

| 7 | Neutral | More Stable | Cyclohexanediones are generally more stable at neutral pH values. |

| > 7 | Alkaline | More Stable | Cyclohexanediones are generally more stable at basic pH values. |

Experimental Protocol for Hydrolysis Rate Determination

The following is a generalized, detailed protocol for determining the hydrolysis rate of a pesticide such as this compound at different pH levels. This protocol is based on standard guidelines for pesticide stability testing.

1. Materials and Reagents

-

This compound (analytical standard, >98% purity)

-

Sterile, purified water (e.g., Milli-Q or equivalent)

-

Buffer solutions:

-

pH 4: Acetate buffer

-

pH 7: Phosphate buffer

-

pH 9: Borate buffer

-

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

Sterile, amber glass vials with Teflon-lined caps

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Analytical column (e.g., C18)

-

Incubator or water bath with temperature control

2. Preparation of Solutions

-

Buffer Preparation: Prepare buffer solutions at the target pH values (4, 7, and 9) according to standard laboratory procedures. Sterilize the buffers by autoclaving or filtration (0.22 µm filter) to prevent microbial degradation.

-

Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a small, known volume of a suitable organic solvent (e.g., acetonitrile) to prepare a concentrated stock solution.

-

Test Solutions: Spike the sterile buffer solutions with the this compound stock solution to achieve a final concentration suitable for accurate analytical measurement (e.g., 1-10 µg/mL). The volume of the organic solvent from the stock solution should be minimal (e.g., <1% v/v) to avoid co-solvent effects.

3. Experimental Setup

-

Dispense the test solutions into replicate sterile amber glass vials for each pH and time point.

-

Include control samples containing only the buffer solutions to monitor for any interfering peaks.

-

Incubate the vials in the dark at a constant, controlled temperature (e.g., 25°C or 50°C to accelerate degradation for stable compounds).

4. Sampling and Analysis

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 30 days), withdraw an aliquot from the respective vials for each pH.

-

Immediately analyze the samples by a validated HPLC method to determine the concentration of this compound. The HPLC method should be developed to provide good separation of the parent compound from any potential degradation products.

-

Quench the hydrolysis reaction at the time of sampling if necessary, for example, by adding a small amount of acid or base to neutralize the solution or by freezing the sample.

5. Data Analysis

-

Plot the concentration of this compound versus time for each pH.

-

Determine the order of the reaction (typically pseudo-first-order for hydrolysis).

-

Calculate the hydrolysis rate constant (k) from the slope of the natural logarithm of the concentration versus time plot.

-

Calculate the half-life (DT50) for each pH using the formula: DT50 = ln(2) / k.

Visualizing pH-Dependent Stability

The following diagrams illustrate the conceptual relationships and workflows described in this guide.

Caption: Relationship between pH and Alloxydim Stability.

Caption: Experimental Workflow for Hydrolysis Study.

Microbial Degradation of Alloxydim-Sodium in Agricultural Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloxydim-sodium (B1343329), a selective post-emergence herbicide, is primarily used to control grass weeds in various broad-leaved crops. Its persistence in the soil is relatively short, with its dissipation being largely attributed to the metabolic activities of soil microorganisms. This technical guide provides a comprehensive overview of the microbial degradation of alloxydim-sodium in agricultural soil, detailing the degradation pathway, key metabolites, and the experimental protocols used to elucidate these processes. While the foundational research has identified the chemical transformations, the specific microbial species responsible for this biodegradation remain an area for further investigation.

Introduction

Alloxydim-sodium belongs to the cyclohexanedione oxime class of herbicides. Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in grasses.[1] Understanding the environmental fate of alloxydim-sodium is critical for assessing its ecological impact and ensuring sustainable agricultural practices. Microbial degradation is a key process governing the removal of this herbicide from the soil environment.

Microbial Degradation Pathway of Alloxydim-Sodium

The microbial degradation of alloxydim-sodium in soil is a multi-step process involving several key transformations. The half-life of alloxydim-sodium in soil has been reported to be approximately 5 days in Oiso soil under dark conditions at 25°C, indicating a significant role of microbial activity in its dissipation.[2] In sterilized soil, the degradation is considerably slower, confirming the biological nature of the process.[2]

The proposed degradation pathway, based on the identification of several metabolites, involves the following key steps:

-

Deallyloxylation: The initial step is the cleavage of the allyloxy group, leading to the formation of a deallyloxylated compound (I).

-

Cyclization: This is followed by the formation of two isomeric oxo-tetrahydrobenzoxazoles (II and III).

-

Further Degradation: Other identified metabolites include a deallyloxyaminated compound (VI), a demethoxycarbonylated compound (VII), and a ring-opened dicarboxylic acid (XX).

-

Mineralization: These intermediate compounds are further decomposed by soil microorganisms, ultimately leading to the formation of carbon dioxide (CO₂).[2]

Quantitative Data on Alloxydim-Sodium Degradation

Quantitative data on the degradation of alloxydim-sodium is crucial for predicting its environmental persistence. The available data primarily comes from soil metabolism studies.

| Parameter | Value | Soil Type | Conditions | Reference |

| Half-life (t½) | ~5 days | Oiso soil | 25°C, dark | [2] |

| Mineralization to CO₂ | 20% of applied radioactivity | Oiso soil | 28 days | [2] |

| Degradation in Sterilized Soil | Slow, with accumulation of oxazoles (up to 43%) | Oiso soil | 28 days | [2] |

Experimental Protocols

The following sections detail the methodologies typically employed in studying the microbial degradation of alloxydim-sodium in soil. These protocols are based on general herbicide degradation studies and the available information on alloxydim-sodium research.

Soil Incubation Study

This protocol outlines the general procedure for a laboratory-based soil incubation study to assess the degradation of alloxydim-sodium.

References

Methodological & Application

Application Note & Protocol: Quantification of Alloxydim Sodium using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of Alloxydim sodium. This compound, a post-emergence herbicide, is selectively used for the control of grass weeds in various broad-leaved crops.[1] The described method is crucial for quality control, formulation analysis, and residue studies. This protocol provides a comprehensive guide encompassing sample preparation, detailed chromatographic conditions, and thorough method validation parameters, ensuring reliable and reproducible results for researchers and analytical scientists.

Introduction

This compound is the sodium salt of alloxydim, a systemic herbicide that functions by inhibiting acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid biosynthesis in grasses.[1] Its selective action makes it a valuable tool in agriculture for protecting a wide range of broad-leaved crops. Accurate quantification of this compound in formulations and environmental samples is paramount for ensuring product quality, efficacy, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection offers a sensitive, specific, and reliable analytical approach for this purpose. This application note presents a detailed protocol for the determination of this compound, developed to provide a clear and straightforward methodology for immediate implementation in a laboratory setting.

Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | sodium;4-methoxycarbonyl-5,5-dimethyl-3-oxo-2-[(E)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohexen-1-olate | [2] |

| CAS Number | 55635-13-7 | |

| Molecular Formula | C₁₇H₂₄NNaO₅ | [3] |

| Molecular Weight | 345.36 g/mol | [3] |

| Solubility | Highly soluble in water. | [4] |

Experimental Protocol

Materials and Reagents

-

This compound analytical standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Orthophosphoric acid (analytical grade)

-

0.45 µm syringe filters

Equipment

-

HPLC system with a UV/Vis detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Sonicator

-

pH meter

Chromatographic Conditions

A representative HPLC method for the analysis of a similar herbicide, Hexaflumuron, provides a strong basis for the conditions outlined below.[5]

| Parameter | Condition |

| Stationary Phase | C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| UV Detection | 254 nm |

| Column Temp. | 30°C |

| Run Time | 10 minutes |

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound analytical standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (for a formulated product)

-

Accurately weigh a quantity of the formulated product equivalent to 25 mg of this compound into a 25 mL volumetric flask.

-

Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.

-

Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity